molecular formula C9H12ClN3O3S B2688371 5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034394-82-4

5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2688371
CAS RN: 2034394-82-4
M. Wt: 277.72
InChI Key: HXVILOXYIMBTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which are part of the structure of the compound , has been widely studied . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Structural Studies

The synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives involves various chemical reactions, including condensation, oxidation, and substitution processes. For instance, a study on the synthesis of a tricyclic pyrrolopyrimidine nucleoside highlights the intricate chemical processes involved in creating pyrimidine derivatives, showcasing their potential in nucleoside and nucleotide chemistry (Williams, Loakes, & Brown, 1998).

Moreover, the chemical reactivity of pyrimidinyl sulphones and sulphoxides has been documented, indicating their utility in the development of new chemical entities and their importance in understanding nucleophilic displacement reactions (Brown & Ford, 1967).

Antiviral and Antitumor Applications

Some pyrimidine derivatives have been evaluated for their antiviral and antitumor activities. For example, the synthesis and testing of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) were reported, although the compounds showed only slight activity (Saxena et al., 1988).

Additionally, the synthesis of 7-deazapurine (pyrrolo[2,3-d]pyrimidine) and 3-deazapurine (imidazo[4,5-c]pyridine) nucleosides and their evaluation for antileukemic activity in mice represent another area of research, highlighting the potential of pyrimidine derivatives in cancer research (Ramasamy et al., 1990).

Catalysis and Green Chemistry

The development of green chemistry methodologies for the synthesis of pyrimidine derivatives, such as the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, showcases the application of pyrimidine chemistry in creating more sustainable and environmentally friendly chemical processes (Gilbile, Bhavani, & Vyas, 2017).

properties

IUPAC Name

5-chloro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVILOXYIMBTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

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